

Application Notes and Protocols for AF 568 DBCO Labeling in Microscopy

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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B12363973

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Introduction

AF 568 DBCO is a bright, photostable orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is instrumental for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[1][2][3]} The bioorthogonal nature of this reaction allows for the specific and efficient labeling of target molecules in complex biological environments, including living cells and whole organisms, without the cytotoxicity associated with copper catalysts.^{[2][4][5]} **AF 568 DBCO** is structurally identical to Alexa Fluor® 568 DBCO and exhibits high fluorescence quantum yield and pH resistance, making it an ideal choice for various microscopy applications, including confocal and super-resolution microscopy.^[6]

The reaction between the DBCO group and an azide is driven by ring strain in the cyclooctyne, leading to a rapid and stable triazole linkage under physiological conditions.^[7] This labeling strategy is particularly advantageous for studying dynamic cellular processes as it can be performed on live cells with minimal perturbation.^[4]

Quantitative Data Summary

The following tables provide key quantitative parameters for utilizing **AF 568 DBCO** in microscopy applications. These values serve as a starting point and may require optimization for specific experimental setups.

Table 1: Spectral Properties of **AF 568 DBCO**

Property	Value	Reference
Excitation Maximum	~572-579 nm	[1] [6] [8]
Emission Maximum	~598-603 nm	[1] [6] [8]
Molar Extinction Coefficient	~88,000 cm ⁻¹ M ⁻¹	[2] [9]
Recommended Laser Line	561 nm or 568 nm	[2] [9]

Table 2: Recommended Reagent Concentrations for Labeling

Application	Reagent	Recommended Concentration	Reference
Live Cell Imaging	AF 568 DBCO	5 - 20 µM	[10]
Labeling in Cell Lysates	AF 568 Alkyne (for CuAAC)	10 - 100 µM	[10]
Live Cell Imaging	Azide-modified sugar (e.g., Ac4ManNAz)	25 - 100 µM	[4] [11]

Table 3: Typical Incubation Parameters

Application	Temperature	Incubation Time	Reference
Live Cell Imaging with AF 568 DBCO	37°C	30 - 60 minutes	[10]
Labeling in Cell Lysates (CuAAC)	Room Temperature	1 - 2 hours	[10]
Metabolic Labeling with Azide-Sugars	37°C	24 - 72 hours	[11] [12]

Experimental Protocols

Protocol 1: Live-Cell Labeling of Azide-Modified Biomolecules with **AF 568 DBCO**

This protocol describes the procedure for labeling living cells that have been metabolically engineered to incorporate azide groups into their biomolecules (e.g., proteins, glycans).

Materials:

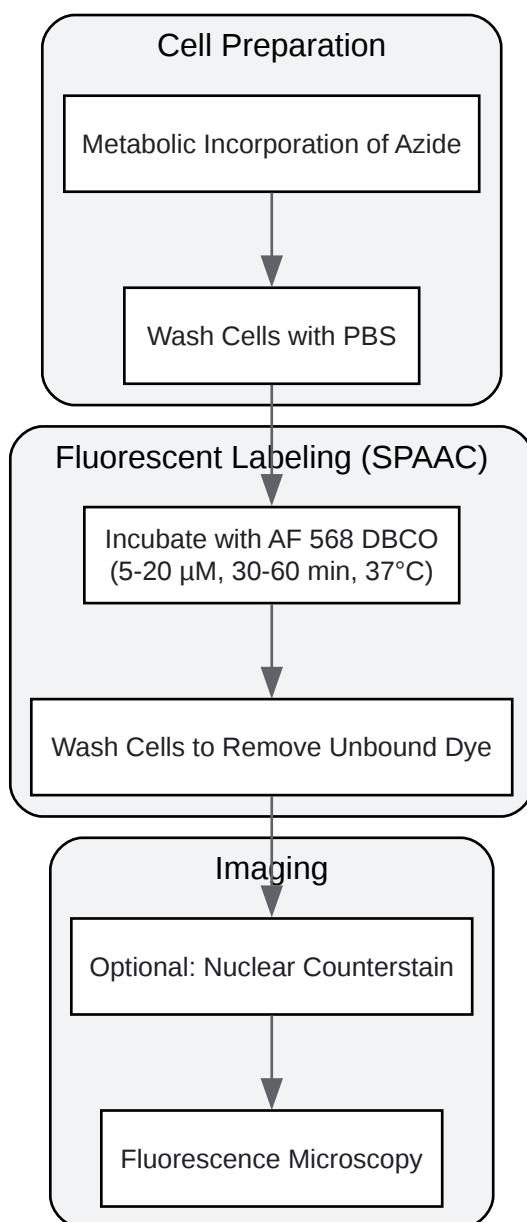
- Cells cultured with an azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an azide-modified sugar for glycans)
- **AF 568 DBCO**
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Optional: Hoechst 33342 or other nuclear stain

Procedure:

- Cell Preparation: After metabolic incorporation of the azide precursor, gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
- Labeling Reaction:
 - Prepare a working solution of **AF 568 DBCO** in pre-warmed live-cell imaging medium. A final concentration of 5-20 µM is a good starting point.
 - Add the **AF 568 DBCO**-containing medium to the cells.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[\[10\]](#)
- Washing:
 - Remove the labeling solution.

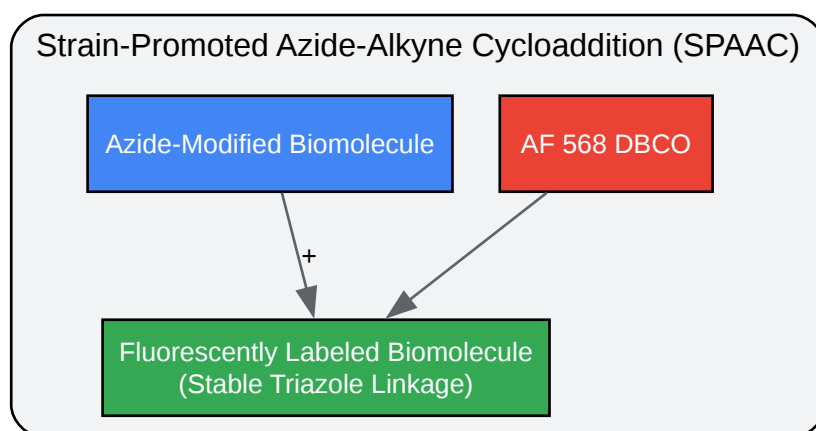
- Wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound **AF 568 DBCO**.[\[10\]](#) Each wash should be for at least 5 minutes to reduce background fluorescence.
- Optional Counterstaining:
 - If a nuclear counterstain is desired, incubate the cells with Hoechst 33342 (or another suitable stain) according to the manufacturer's protocol (typically for 10 minutes).[\[10\]](#)
 - Wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for AF 568 (e.g., TRITC/Cy3 channel).

Visualizations



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Caption: Experimental workflow for live-cell labeling using **AF 568 DBCO**.



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